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Compound of Interest

Compound Name: Anticancer agent 112

Cat. No.: B12383208 Get Quote

For Immediate Release to the Scientific Community

This technical guide provides an in-depth overview of the preclinical data for ABSK112, a

potent and selective small molecule inhibitor of HER2. The data presented herein

demonstrates ABSK112's significant anti-tumor activity in HER2-driven cancer models, both as

a monotherapy and in combination with other targeted agents. This document is intended for

researchers, scientists, and drug development professionals interested in the next generation

of HER2-targeted therapies.

Executive Summary
ABSK112 is a novel, orally bioavailable, central nervous system (CNS)-penetrant HER2

inhibitor with a favorable selectivity profile, notably sparing wild-type EGFR. Preclinical

investigations have revealed its potent anti-proliferative effects in HER2-overexpressing cancer

cell lines and significant tumor growth inhibition in various xenograft models, including

intracranial models, highlighting its potential for treating HER2-positive cancers with brain

metastases. Synergistic anti-tumor effects were observed when ABSK112 was combined with

the antibody-drug conjugate, trastuzumab deruxtecan (T-DXd).

In Vitro Activity
ABSK112 has demonstrated potent and selective inhibitory activity against HER2-driven

cancer cell lines.
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Cellular Proliferation Assays
The anti-proliferative activity of ABSK112 was assessed across a panel of HER2-driven and

wild-type EGFR-dependent cancer cell lines.

Table 1: Anti-proliferative Activity of ABSK112 in Cancer Cell Lines

Cell Line HER2 Status EGFR Status IC50 (nM)

BT474 High Wild-Type
Data not publicly

available

NCI-N87 High Wild-Type
Data not publicly

available

Ba/F3-HER2 Engineered -
Data not publicly

available

A431 Low Wild-Type Minimal effect

NCI-H292 Low Wild-Type Minimal effect

NCI-H358 Low Wild-Type Minimal effect

Ba/F3-EGFR Engineered Wild-Type Minimal effect

Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

Target Engagement and Selectivity
The on-target potency of ABSK112 and its selectivity for HER2 over wild-type EGFR were

confirmed through phosphorylation assays.

Table 2: Inhibition of HER2 and EGFR Phosphorylation

Target Cell Line Inhibition

p-HER2 HER2-driven cell lines Potent Inhibition

p-EGFR
Wild-type EGFR-dependent

cell lines
Minimal Inhibition
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Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

In Vivo Efficacy
The anti-tumor efficacy of orally administered ABSK112 was evaluated in various xenograft

models.

Subcutaneous Xenograft Models
ABSK112 demonstrated significant tumor regression in HER2-positive subcutaneous xenograft

models.

Table 3: Anti-tumor Efficacy of ABSK112 in Subcutaneous Xenograft Models

Model Treatment Dosage
Tumor Growth
Inhibition (%)

BT474
ABSK112

Monotherapy
Well-tolerated doses

Significant tumor

regression

NCI-N87
ABSK112

Monotherapy
Well-tolerated doses

Significant tumor

regression

HER2+ Model ABSK112 + T-DXd
Data not publicly

available

Synergistic anti-tumor

effects

HER2-low Model ABSK112 + T-DXd
Data not publicly

available

Synergistic anti-tumor

effects

Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

Intracranial Xenograft Model
To assess its CNS-penetrant properties, ABSK112 was evaluated in an intracranial xenograft

model.

Table 4: Anti-tumor Efficacy of ABSK112 in an Intracranial Xenograft Model
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Model Treatment Dosage Outcome

NCI-N87
ABSK112

Monotherapy

Data not publicly

available

Strong anti-tumor

efficacy

NCI-N87 ABSK112 + T-DXd
Data not publicly

available

Enhanced anti-tumor

efficacy

Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

Experimental Protocols
While detailed protocols for the preclinical evaluation of ABSK112 have not been publicly

disclosed, the following are generalized methodologies typical for the experiments described.

Cell Proliferation Assay
HER2-driven (BT474, NCI-N87) and EGFR-dependent (A431, NCI-H292, NCI-H358) cancer

cell lines, along with engineered Ba/F3 cells, were likely seeded in 96-well plates.[1] Cells were

then treated with increasing concentrations of ABSK112 for a period of 72 to 120 hours. Cell

viability was assessed using a colorimetric assay such as MTT or a fluorescence-based assay

like CellTiter-Glo®. IC50 values were then calculated from the dose-response curves.

Western Blot Analysis for Phosphorylation
Cells were treated with ABSK112 for a short period (e.g., 2-4 hours) before lysis. Protein

concentrations of the lysates were determined, and equal amounts of protein were separated

by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then

incubated with primary antibodies against phosphorylated HER2 (p-HER2), total HER2,

phosphorylated EGFR (p-EGFR), and total EGFR. Following incubation with HRP-conjugated

secondary antibodies, protein bands were visualized using a chemiluminescence detection

system.

Xenograft Studies
Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID) were inoculated

subcutaneously with HER2-positive cancer cells (BT474 or NCI-N87). For the intracranial

model, NCI-N87 cells were stereotactically injected into the brains of the mice.[1] Once tumors
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reached a palpable size, mice were randomized into vehicle control and treatment groups.

ABSK112 was administered orally at specified doses and schedules. Tumor volumes were

measured regularly with calipers. For combination studies, trastuzumab deruxtecan (T-DXd)

was administered intravenously. At the end of the study, tumors were excised and weighed.
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Caption: Proposed mechanism of action of ABSK112 on the HER2 signaling pathway.

Experimental Workflow
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Caption: Generalized workflow for the preclinical evaluation of ABSK112.

Conclusion
The preclinical data for ABSK112 strongly support its development as a novel therapeutic

agent for HER2-positive solid tumors. Its potent and selective HER2 inhibition, coupled with its

ability to penetrate the CNS and synergize with other HER2-targeted therapies, addresses

significant unmet medical needs, particularly for patients with brain metastases. Further clinical

evaluation of ABSK112 is warranted to translate these promising preclinical findings into patient

benefits.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Preclinical Profile of ABSK112: A Novel CNS-Penetrant
HER2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383208#absk112-her2-inhibitor-preclinical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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